molecular formula C4H7NO3S B1469741 3-(Nitromethyl)thietan-3-ol CAS No. 1379812-19-7

3-(Nitromethyl)thietan-3-ol

Cat. No.: B1469741
CAS No.: 1379812-19-7
M. Wt: 149.17 g/mol
InChI Key: JMDCVSJNCMJHJN-UHFFFAOYSA-N
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Description

3-(Nitromethyl)thietan-3-ol is a chemical compound that belongs to the class of thietane derivatives. It is a colorless liquid with a molecular formula of C4H7NO3S and a molecular weight of 149.17 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nitromethyl)thietan-3-ol can be achieved through various methods. One common approach involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as barium hydroxide or potassium hydroxide . Another method includes the use of benzyltriethylammonium tetrathiomolybdate as a reagent . These reactions typically occur under mild conditions and yield the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound often involves the use of epichlorohydrin as a starting material. The process includes the reaction of epichlorohydrin with hydrogen sulfide in an aqueous medium, followed by purification steps to isolate the final product . This method is favored due to its simplicity, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)thietan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Nitromethyl)thietan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)thietan-3-ol involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-ol: A similar compound with a molecular formula of C3H6OS.

    3-(Nitromethyl)thiirane: Another sulfur-containing heterocycle with similar reactivity.

Uniqueness

3-(Nitromethyl)thietan-3-ol is unique due to its specific structural features, including the presence of both a nitro group and a thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(nitromethyl)thietan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDCVSJNCMJHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Nitromethyl)thietan-3-ol
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